6-(2,5-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
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Overview
Description
4-METHOXY-2-(1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL)PHENYL METHYL ETHER is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrrolo[3,4-d]pyridazine core, which is a fused heterocyclic system, and a methoxy group attached to a phenyl ring. The presence of multiple methyl groups and a methoxy substituent contributes to its distinct chemical properties.
Preparation Methods
The synthesis of 4-METHOXY-2-(1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL)PHENYL METHYL ETHER involves several steps, starting with the preparation of the pyrrolo[3,4-d]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. The methoxy group is introduced via methylation reactions, typically using reagents like methyl iodide or dimethyl sulfate under basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the pyrrolo[3,4-d]pyridazine core, potentially leading to the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-METHOXY-2-(1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL)PHENYL METHYL ETHER has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-METHOXY-2-(1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL)PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,4-d]pyridazine derivatives and methoxy-substituted phenyl compounds. Compared to these, 4-METHOXY-2-(1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL)PHENYL METHYL ETHER stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. For example, compounds like 2-Methyl-5-(1,4,5,7-tetramethyl-pyrrolo-[3,4-d]pyridazin-6-yl)-phenylamine share a similar core structure but differ in their functional groups, leading to different reactivity and applications .
Properties
Molecular Formula |
C18H21N3O2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
6-(2,5-dimethoxyphenyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C18H21N3O2/c1-10-17-12(3)21(13(4)18(17)11(2)20-19-10)15-9-14(22-5)7-8-16(15)23-6/h7-9H,1-6H3 |
InChI Key |
ZZRIFAVBXAGGSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1C3=C(C=CC(=C3)OC)OC)C)C)C |
Origin of Product |
United States |
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